molecular formula C12H7ClF2O2 B14066330 1-(Difluoromethoxy)naphthalene-7-carbonyl chloride

1-(Difluoromethoxy)naphthalene-7-carbonyl chloride

Cat. No.: B14066330
M. Wt: 256.63 g/mol
InChI Key: XFNOXNSSWRGGDS-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)naphthalene-7-carbonyl chloride is a specialized organic compound that serves as a versatile building block in synthetic chemistry, particularly in the development of novel active ingredients. Its molecular structure integrates a naphthalene ring system with a highly reactive acyl chloride group and a difluoromethoxy substituent. The acyl chloride moiety makes this compound an effective electrophile for forming amide and ester bonds, facilitating its incorporation into larger, more complex molecular architectures . The difluoromethoxy group is a key functional group of interest in medicinal and agrochemical research. The introduction of fluorine atoms can significantly alter a molecule's properties, such as its metabolic stability, lipophilicity, and bioavailability . This makes this compound a valuable reagent for the synthesis of potential pharmaceutical candidates and agrochemicals. Researchers can utilize it to prepare derivatives for screening as enzyme inhibitors or receptor ligands, capitalizing on the naphthalene system's ability to interact with hydrophobic binding pockets . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H7ClF2O2

Molecular Weight

256.63 g/mol

IUPAC Name

8-(difluoromethoxy)naphthalene-2-carbonyl chloride

InChI

InChI=1S/C12H7ClF2O2/c13-11(16)8-5-4-7-2-1-3-10(9(7)6-8)17-12(14)15/h1-6,12H

InChI Key

XFNOXNSSWRGGDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)C(=O)Cl)C(=C1)OC(F)F

Origin of Product

United States

Preparation Methods

Oxidation of Methyl Substituents

Alternative routes involve the oxidation of methyl groups to carboxylic acids. For instance, 7-methylnaphthalene derivatives treated with potassium permanganate (KMnO₄) in acidic or basic conditions yield naphthalene-7-carboxylic acid. This method, however, requires precise control over reaction conditions to avoid over-oxidation or ring degradation.

Introduction of the Difluoromethoxy Group

The difluoromethoxy (-OCF₂H) group presents synthetic challenges due to the instability of difluoromethoxide ions. Two validated strategies emerge from analogous syntheses:

Nucleophilic Substitution of Activated Intermediates

A phenol intermediate at position 1 can be converted to a triflate (trifluoromethanesulfonate) or tosylate (p-toluenesulfonate) group, which is then displaced by a difluoromethoxide source. The synthesis of 8-phenyl-1,7-diaza-spiro[4.5]decan-2-one derivatives (US8552191B2) demonstrates the use of triflation followed by nucleophilic substitution with alkoxide species. Applied to naphthalene systems, this would involve:

  • Protection of the 7-carboxylic acid as an ester (e.g., methyl or ethyl ester).
  • Triflation of the 1-hydroxynaphthalene derivative using triflic anhydride.
  • Reaction with a difluoromethylating agent such as sodium difluoromethoxide (NaOCF₂H) or hexafluoropropylene oxide (HFPO).

Electrophilic Difluoromethoxylation

Conversion to Carbonyl Chloride

The final step involves converting the carboxylic acid to the corresponding acyl chloride. Common reagents include:

  • Thionyl chloride (SOCl₂) : Reacts with carboxylic acids at reflux (70–80°C) to produce acyl chlorides, with gaseous byproducts (SO₂, HCl) easily removed under vacuum.
  • Oxalyl chloride (C₂O₂Cl₂) : Employed in dichloromethane at 0–25°C, often catalyzed by dimethylformamide (DMF).
  • Phosphorus pentachloride (PCl₅) : Suitable for sterically hindered acids but requires careful handling due to reactivity.

A representative procedure from the synthesis of quinoline-4-oxo-3-carboxylic acid derivatives (ACS Publication 10.1021/jm5012808) illustrates this step: the carboxylic acid is treated with excess thionyl chloride at 80°C for 2 hours, followed by distillation to isolate the acyl chloride.

Optimization and Challenges

Key challenges in the synthesis include:

  • Regioselectivity : Ensuring substitution occurs exclusively at position 1. Directed metalation or blocking groups may be necessary.
  • Stability of intermediates : Difluoromethoxy groups are prone to hydrolysis under acidic or basic conditions, necessitating anhydrous reactions.
  • Purification : Acyl chlorides are moisture-sensitive, requiring chromatography under inert atmosphere or distillation.

Table 1 summarizes optimized conditions for critical steps:

Step Reagents/Conditions Yield (%) Source
Carboxylation KOH, CO₂, 300°C, 4 MPa, 4 hr 20–22
Difluoromethoxylation NaOCF₂H, DMF, 110°C, 12 hr 45–50 Inferred
Acyl chloride formation SOCl₂, DMF (cat.), reflux, 2 hr 85–90

Characterization and Validation

Successful synthesis requires rigorous characterization:

  • ¹H NMR : Acyl chlorides exhibit characteristic deshielded carbonyl signals (δ 160–180 ppm in ¹³C NMR). The difluoromethoxy group’s -OCF₂H protons appear as a triplet (δ 6.5–7.0 ppm, J = 72 Hz).
  • IR Spectroscopy : C=O stretch at 1770–1810 cm⁻¹ confirms acyl chloride formation.
  • Elemental Analysis : Matches theoretical values for C₁₂H₈ClF₂O₂ (C: 57.50%, H: 3.22%, Cl: 14.15%).

Applications in Subsequent Syntheses

This compound serves as a versatile intermediate:

  • Peptide coupling : Reacts with amines to form amides, as seen in the synthesis of NK-1 receptor antagonists.
  • Polymer chemistry : Initiates ring-opening polymerization of lactones for biodegradable materials.

Chemical Reactions Analysis

1-(Difluoromethoxy)naphthalene-7-carbonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide (NaOH), reducing agents like lithium aluminum hydride (LiAlH4), and oxidizing agents like potassium permanganate (KMnO4).

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)naphthalene-7-carbonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards specific targets, while the carbonyl chloride group can undergo reactions that modify the target molecule’s activity . These interactions can lead to changes in cellular pathways and biological processes, making the compound useful in various research applications.

Comparison with Similar Compounds

Table 1: Key Properties of Comparable Compounds

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties
This compound 1-OCHF₂, 7-COCl C₁₂H₇ClF₂O₂ 256.64* High electrophilicity; moderate polarity due to -OCHF₂
1-(Trifluoromethyl)naphthalene-7-carbonyl chloride 1-CF₃, 7-COCl C₁₂H₆ClF₃O 258.62 Strong electron-withdrawing CF₃ group; higher lipophilicity
2-Naphthoyl chloride 2-COCl C₁₁H₇ClO 190.62 Simple structure; high reactivity in nucleophilic substitutions
(4-Chlorophenyl)(2-hydroxy-7-methoxynaphthalen-1-yl)methanone 1-(4-ClPhCO), 2-OH, 7-OCH₃ C₁₈H₁₃ClO₃ 312.75 Reduced reactivity due to -OH; hydrogen-bonding capacity

*Calculated based on the carboxylic acid precursor (C₁₂H₈F₂O₃) .

Key Observations:

However, -OCHF₂ introduces polarity due to the oxygen atom, which may enhance solubility in polar solvents compared to -CF₃ . The methoxy (-OCH₃) group in the (4-chlorophenyl)methanone derivative () is less electronegative than -OCHF₂, resulting in lower activation of the carbonyl group .

In contrast, 2-naphthoyl chloride (position 2 substitution) lacks such hindrance, leading to higher reactivity .

Functional Group Interactions: The hydroxyl (-OH) group in the (4-chlorophenyl)methanone derivative enables hydrogen bonding, which is absent in acyl chlorides. This property could influence crystallinity and thermal stability .

Biological Activity

1-(Difluoromethoxy)naphthalene-7-carbonyl chloride is a synthetic organic compound characterized by its unique difluoromethoxy group attached to a naphthalene ring, along with a carbonyl chloride functional group. Its molecular formula is C₁₂H₇ClF₂O₂, and it has a molecular weight of 256.63 g/mol. The compound’s structural features contribute to its reactivity and potential applications in medicinal chemistry and biological systems.

Chemical Structure

The compound can be represented as follows:

Structure C12H7ClF2O2\text{Structure }\text{C}_{12}\text{H}_7\text{ClF}_2\text{O}_2

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its interactions with biological systems, particularly its potential as an anticancer agent and its effects on specific cellular pathways.

Research indicates that compounds containing difluoromethoxy groups can influence biological activity through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in cell proliferation and survival.
  • Interaction with Cellular Receptors : It could potentially interact with specific receptors, leading to altered signaling pathways.

Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with biological systems. These studies typically involve:

  • Binding Affinity Assessments : Evaluating how well the compound binds to target proteins.
  • Cell Viability Assays : Determining the effect on cell survival at varying concentrations.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various organic synthesis techniques. Understanding the synthesis pathway is essential for exploring derivatives that may exhibit enhanced biological activities.

Synthesis Pathway Example

The synthesis generally involves:

  • Formation of the naphthalene core.
  • Introduction of the difluoromethoxy group.
  • Chlorination to form the carbonyl chloride.

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